molecular formula C12H7ClIN3 B3209051 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1057393-52-8

3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B3209051
CAS No.: 1057393-52-8
M. Wt: 355.56 g/mol
InChI Key: LSTUEASFRFLQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a specialized chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in pharmaceutical development, known for its versatile biological activities . This particular derivative is functionalized with a 2-chlorophenyl group at the 3-position and an iodine atom at the 7-position, which serves as a valuable handle for further synthetic modification via cross-coupling reactions, enabling the exploration of diverse chemical space. Compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold have demonstrated a broad spectrum of pharmacological properties, including potential as inhibitors of heme-containing enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . This scaffold is also recognized for its appearance in antidepressants and other bioactive molecules, exhibiting antifungal, antibacterial, anticonvulsant, and antioxidant effects . The structural motif is a key building block in several synthetic pharmacophores, including established drugs like Filgotinib, Dapiprazole, and Trazodone . As a heterocyclic aromatic system, it can act as a bidentate or tridentate chelating ligand, coordinating metal ions for applications in catalysis or as fluorescence sensors . This product is intended For Research Use Only and is not for human, veterinary, or household use. Researchers are encouraged to consult the available safety data sheets and handle this compound according to established laboratory safety protocols.

Properties

IUPAC Name

3-(2-chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClIN3/c13-10-4-2-1-3-9(10)12-16-15-11-7-8(14)5-6-17(11)12/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUEASFRFLQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C3N2C=CC(=C3)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101204105
Record name 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057393-52-8
Record name 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057393-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Chlorophenyl)-7-iodo-1,2,4-triazolo[4,3-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101204105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts, along with appropriate ligands and bases, are commonly used for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while coupling reactions can produce biaryl or heteroaryl derivatives .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected [1,2,4]Triazolo[4,3-a]pyridine Derivatives

Compound Name Position 3 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine 2-Chlorophenyl Iodo C₁₂H₇ClIN₃ 356.56 High lipophilicity; potential halogen bonding
7-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine 2-Chlorophenyl Bromo C₁₂H₇BrClN₃ 308.56 Antifungal/antimalarial lead compound
3-(Difluoromethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine Difluoromethyl Iodo C₇H₄F₂IN₃ 295.03 Enhanced metabolic stability
7-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyridine Chloro Bromo C₆H₃BrClN₃ 240.47 Intermediate for functionalization
3-(2-Chlorobenzylthio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine 2-Chlorobenzylthio Sulfonamide (position 8) C₁₈H₁₇ClN₄O₂S₂ 420.94 Antimalarial activity (IC₅₀ = 0.12 μM)

Key Observations:

Halogen Substituents: The iodo substituent in the target compound increases molecular weight and lipophilicity compared to bromo/chloro analogs (e.g., 356.56 vs. 308.56 g/mol for the bromo analog) .

Position 3 Modifications :

  • Aryl groups (e.g., 2-chlorophenyl) improve π-π stacking interactions in receptor binding, whereas alkyl/heterocyclic substituents (e.g., difluoromethyl) enhance metabolic stability .

Biological Activity :

  • The 7-bromo-3-(2-chlorophenyl) analog () exhibits antifungal activity, while the sulfonamide derivative () shows potent antimalarial effects . The iodine substituent in the target compound may broaden its activity spectrum due to enhanced membrane permeability .

Crystallographic and Physicochemical Properties

Triazolo[4,3-a]pyridines often crystallize in monoclinic systems (space group P21/c) with hydrogen-bonded networks (). The iodine atom in the target compound may increase crystal density compared to bromo/chloro analogs .

Biological Activity

3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has gained attention for its potential biological activities, particularly in the field of cancer immunotherapy. This compound belongs to the class of triazolopyridines and is characterized by a triazole ring fused to a pyridine ring, with specific substituents that enhance its pharmacological properties.

  • Molecular Formula : C₁₂H₇ClIN₃
  • Molecular Weight : 355.56 g/mol
  • CAS Number : 1057393-52-8

Recent studies have shown that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold can inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism that plays a significant role in immune regulation and tumor progression. Inhibition of IDO1 can enhance immune responses against tumors, making it a promising target for cancer therapy.

In Vitro Studies

A study investigating the biological activity of various compounds derived from the triazolo[4,3-a]pyridine scaffold reported significant findings regarding their potency and selectivity:

CompoundCell Viability (%) @ 10 μMIDO1 Inhibition (%) @ 10 μMIC₅₀ (μM)
VS991 ± 9.935 ± 62.6 ± 0.5
VS1393 ± 9.839 ± 40.016
VS1095 ± 7.275 ± 71.4 ± 0.5

The most potent compound identified was VS13, which demonstrated low nanomolar potency across various tumor cell lines and showed promising in vivo pharmacodynamic activity despite some metabolic liabilities .

Case Studies

  • IDO1 Inhibition in Melanoma Cells :
    • A375 melanoma cells were treated with compounds at a concentration of 10 μM for 48 hours. The reduction in L-Kynurenine levels (a product of IDO1 activity) was measured using HPLC analysis.
    • The results indicated that several compounds effectively inhibited IDO1 activity, with IC₅₀ values ranging from sub-micromolar to low nanomolar concentrations.
  • Cytotoxicity Assessment :
    • An MTT assay was performed to evaluate the cytotoxic effects of compounds on A375 cells. The results indicated that while some compounds exhibited cytotoxicity at higher concentrations, others maintained cell viability while effectively inhibiting IDO1.

Q & A

Q. Adaptation for Target Compound :

Introduce the 2-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution during intermediate synthesis.

Incorporate iodine at the 7-position using halogen exchange (e.g., via Finkelstein reaction) or direct iodination using N-iodosuccinimide (NIS).

Table 1 : Comparison of Synthetic Methods

MethodYield RangeKey AdvantagesLimitations
Palladium-Catalyzed 60–85%Chemoselective; versatile substituentsRequires transition-metal catalysts
Oxidative (NaOCl) 70–73%Green solvent (ethanol)Limited to specific hydrazine precursors
Multi-Component 50–65%One-pot synthesisSensitivity to reaction conditions

How can researchers determine the physicochemical properties of 3-(2-chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine for experimental design?

Critical properties include solubility, stability, and spectral characteristics:

  • Solubility : Test in DMSO, ethanol, or aqueous buffers (e.g., PBS) using HPLC or UV-Vis spectroscopy.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure .
  • Spectral Data : Obtain ¹H/¹³C NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and HRMS for structural confirmation .

Table 2 : Example Physicochemical Data (Analogous Compounds)

CompoundSolubility (DMSO)Melting Point (°C)λmax (UV)
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine>10 mg/mL154–156265 nm
3-Chloro derivative 5–8 mg/mL207–208280 nm

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize the biological activity of triazolo[4,3-a]pyridine derivatives?

SAR strategies involve systematic substitution at positions 3 and 7:

  • 3-Position Modifications : Electron-withdrawing groups (e.g., Cl, CF3) enhance receptor binding affinity. For example, 3-(4-propylphenyl) analogs showed 50% herbicidal inhibition at 37.5 g/ha .
  • 7-Position Halogenation : Iodo substituents improve lipophilicity and membrane permeability, critical for CNS-targeted agents .

Q. Case Study :

  • Herbicidal Activity : 8-Chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine achieved broad-spectrum weed control with 50% inhibition at low dosages. 3D-QSAR models identified electrostatic and steric fields as key activity drivers .

What experimental approaches resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies may arise from assay conditions or substituent electronic effects. Mitigation strategies:

Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC50 vs. % inhibition at fixed dose).

Target-Specific Assays : Use enzyme-binding assays (e.g., SPR, ITC) to isolate mechanistic interactions .

Computational Modeling : Apply molecular docking to compare binding modes of active vs. inactive analogs .

Q. Example :

  • In triazolopyrimidine analogs, 2,4-dimethylphenyl groups increased cytotoxicity by 40% compared to unsubstituted derivatives due to enhanced hydrophobic interactions .

How can green chemistry principles be applied to scale up synthesis while maintaining yield and purity?

  • Solvent Selection : Replace dichloromethane with ethanol or water-miscible solvents .
  • Catalyst Recycling : Use immobilized palladium catalysts to reduce metal waste .
  • Energy Efficiency : Employ microwave-assisted synthesis to shorten reaction times (e.g., 3 hours vs. 24 hours conventional) .

Table 3 : Green Synthesis Metrics

ParameterConventional MethodGreen Method
Reaction Time24 h3 h
Solvent ToxicityHigh (DCM)Low (Ethanol)
E-factor*3512
*E-factor = waste (kg) / product (kg).

Methodological Notes

  • Data Contradictions : Cross-validate NMR and HRMS results with single-crystal X-ray diffraction for ambiguous structures .
  • Safety Protocols : Use electrostatic-safe equipment and PPE (e.g., flame-retardant lab coats) when handling halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.